tert-Butyl 4-((3-cyano-4-fluorophenoxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((3-cyano-4-fluorophenoxy)methyl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl group, a cyano group, and a fluorophenoxy group
Preparation Methods
The synthesis of tert-Butyl 4-((3-cyano-4-fluorophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group, the cyano group, and the fluorophenoxy group. The reaction conditions often involve the use of reagents such as tert-butyl chloroformate, sodium cyanide, and fluorophenol. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-((3-cyano-4-fluorophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-((3-cyano-4-fluorophenoxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its structural features.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((3-cyano-4-fluorophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and fluorophenoxy group can interact with enzymes or receptors, modulating their activity. The piperidine ring provides a scaffold that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl 4-((3-cyano-4-fluorophenoxy)methyl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-cyano-4-((tosyloxy)methyl)piperidine-1-carboxylate: Similar structure but with a tosyloxy group instead of a fluorophenoxy group.
tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate: Contains an oxo group instead of a fluorophenoxy group.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Features a bromophenyl group instead of a fluorophenoxy group.
These comparisons highlight the unique features of this compound, such as the presence of the fluorophenoxy group, which can influence its reactivity and applications.
Properties
IUPAC Name |
tert-butyl 4-[(3-cyano-4-fluorophenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O3/c1-18(2,3)24-17(22)21-8-6-13(7-9-21)12-23-15-4-5-16(19)14(10-15)11-20/h4-5,10,13H,6-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISUNMXKUJGAPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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